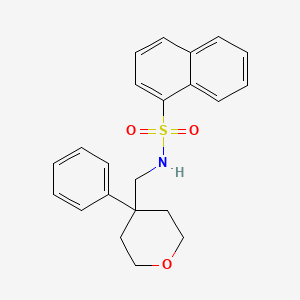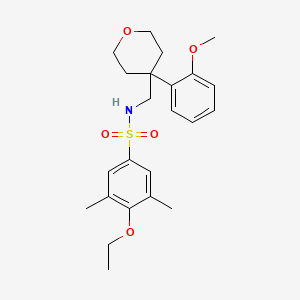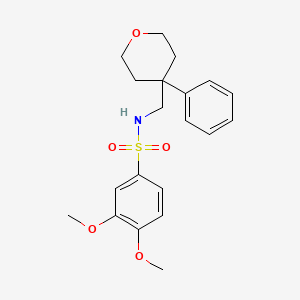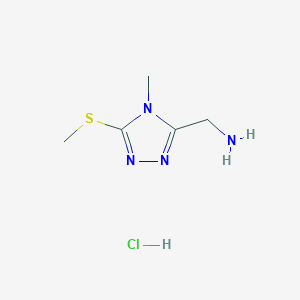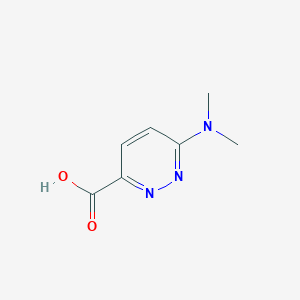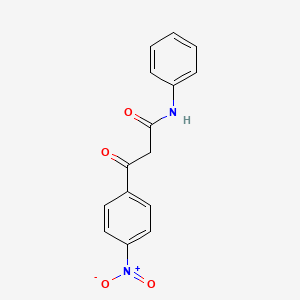
3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide
Übersicht
Beschreibung
The compound is a derivative of nitrophenol, which is an organic compound consisting of a phenol molecule and a nitro group . Nitrophenols are typically used in the manufacture of dyes and are also known to be intermediates in the synthesis of various pharmaceuticals .
Synthesis Analysis
While specific synthesis methods for this compound are not available, nitrophenol derivatives are often synthesized through nitration reactions . The nitro group (-NO2) is introduced to the phenol ring using a nitrating agent, typically a mixture of concentrated nitric and sulfuric acids .Molecular Structure Analysis
The molecular structure of nitrophenol derivatives generally consists of a benzene ring (the phenol part) with a nitro group (-NO2) and other substituents attached . The exact structure would depend on the positions and types of these substituents .Chemical Reactions Analysis
Nitrophenols are known to undergo reduction reactions, where the nitro group is reduced to an amino group . This reaction is often used as a benchmark to assess the activity of various catalysts .Physical and Chemical Properties Analysis
Nitrophenols are typically solids at room temperature and are highly soluble in water . They have low vapor pressures, indicating low potential for long-range atmospheric transport .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Crystal Structure of Related Compounds : Studies have been conducted on the crystal structure of compounds closely related to 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide. For example, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide was determined using X-ray diffraction, revealing important details about molecular conformation and intermolecular interactions (Saeed, Hussain, & Flörke, 2008).
Biomedical Research
- Inhibition Studies in Pathogens : Compounds with a nitrophenyl component have been investigated for their inhibitory effects on specific enzymes in pathogens. For instance, N-(4-nitrophenyl)oxamic acid and related compounds have been identified as non-competitive inhibitors of Vibrio cholerae sialidase (Engstler et al., 1994).
Corrosion Inhibition
- Corrosion Inhibition in Metals : The effects of nitro-substituted benzamides on corrosion inhibition have been explored. Research indicates that such compounds can act as effective corrosion inhibitors for metals in acidic environments. This includes studies on N-(4-nitrophenyl) benzamide and its derivatives, demonstrating their potential in protecting metal surfaces from corrosive processes (Mishra et al., 2018).
Chemical Synthesis and Drug Development
- Synthesis of Biologically Active Compounds : Derivatives of this compound have been synthesized as intermediates in the creation of biologically active compounds. These compounds have shown potential in the development of anticancer drugs, showcasing the versatility of this chemical structure in pharmaceutical research (Wang et al., 2016).
Sensor Technology
- Optical Sensor Detection : Research has also delved into the use of nitrophenyl compounds in the development of optical sensor technology. This includes the detection of pathogenic bacteria using exogenous volatile organic compound metabolites and optical sensor detection, demonstrating the utility of these compounds in biosensing applications (Tait et al., 2015).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting potential targets for this compound.
Mode of Action
Nitrophenyl compounds are known to undergo reduction reactions . This suggests that the compound might interact with its targets through a reduction process, leading to changes in the target’s function.
Biochemical Pathways
It’s worth noting that nitrophenyl compounds have been associated with the generation of free radicals , which can affect various biochemical pathways.
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . These studies can provide a basis for understanding the potential ADME properties of 3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide.
Result of Action
Given the potential reduction reactions and free radical generation associated with nitrophenyl compounds , it’s plausible that this compound could induce oxidative stress in cells, leading to various cellular responses.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets. For instance, high temperatures and strong evaporation can lead to high salinity and high temperature in surface water, which exacerbate physiological stress in organisms . Similarly, the widespread industrial use of nitrophenyl compounds makes them common pollutants in soils and surface and ground waters , potentially affecting their action and stability.
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with enzymes involved in oxidative stress responses. For instance, it has been observed to inhibit the activity of certain oxidases, which are crucial for maintaining cellular redox balance . Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are essential for understanding the compound’s potential as a therapeutic agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the MAPK signaling pathway, leading to altered gene expression and cellular responses . Furthermore, it can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in energy production and utilization. These cellular effects highlight the compound’s potential in modulating cellular functions for therapeutic purposes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation . Additionally, it can modulate gene expression by interacting with transcription factors, leading to altered transcriptional activity. These molecular interactions are crucial for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as sustained inhibition of metabolic enzymes and prolonged changes in gene expression. These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can modulate cellular functions without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, such as oxidative stress and cellular damage. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . Additionally, this compound can affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, resulting in altered metabolite levels. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells by membrane transporters, such as organic anion transporters . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These transport and distribution mechanisms are important for understanding the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, through targeting signals and post-translational modifications . The localization of this compound within these organelles can influence its interactions with biomolecules and its overall cellular effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
3-(4-nitrophenyl)-3-oxo-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c18-14(11-6-8-13(9-7-11)17(20)21)10-15(19)16-12-4-2-1-3-5-12/h1-9H,10H2,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSMUVHUZULXAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00902212 | |
| Record name | NoName_1434 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00902212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



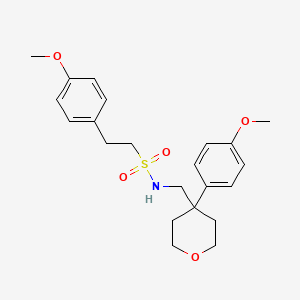
![N-(2-(7-(benzyloxy)-1,8-dioxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazin-2(8H)-yl)ethyl)-2-phenoxyacetamide](/img/structure/B3211546.png)


![N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3211566.png)
